Dihydrotachysterol

Beschreibung

A vitamin D that can be regarded as a reduction product of vitamin D2.

DIHYDROTACHYSTEROL is a small molecule drug with a maximum clinical trial phase of IV.

Dihydrotachysterol is only found in individuals that have used or taken this drug. It is a vitamin D that can be regarded as a reduction product of vitamin D2. [PubChem]Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor. The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen. Vitamin D (when bound to the vitamin D receptor)stimulates the expression of a number of proteins involved in transporting calcium from the lumen of the intestine, across the epithelial cells and into blood. This stimulates intestinal calcium absorption and increases renal phosphate excretion. These are functions that are normally carried out by the parathyroid hormone.

A VITAMIN D that can be regarded as a reduction product of vitamin D2.

Eigenschaften

IUPAC Name |

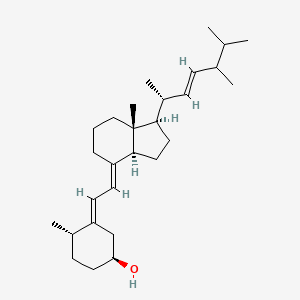

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,21-,22+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYCWAKSDCYMBB-OPCMSESCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022938 | |

| Record name | Dihydrotachysterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrotachysterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Easily sol in organic solents, SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS, 1.25e-04 g/L | |

| Record name | DIHYDROTACHYSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydrotachysterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from 90% methanol, COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER | |

CAS No. |

67-96-9 | |

| Record name | Dihydrotachysterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotachysterol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotachysterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotachysterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrotachysterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrotachysterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5LM3H112R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTACHYSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydrotachysterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C, 126 °C | |

| Record name | DIHYDROTACHYSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydrotachysterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrotachysterol's Mechanism of Action in Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a crucial role in the management of hypocalcemia, particularly in the context of hypoparathyroidism and renal osteodystrophy. Its unique metabolic activation pathway and subsequent effects on calcium and phosphate homeostasis distinguish it from naturally occurring vitamin D. This technical guide provides a comprehensive overview of the core mechanism of action of DHT, detailing its metabolic activation, interaction with the vitamin D receptor (VDR), and its downstream effects on intestinal calcium absorption, bone resorption, and renal calcium reabsorption. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Dihydrotachysterol is a reduced form of vitamin D2.[1] A key feature of DHT is that its A-ring is rotated 180 degrees, which sterically positions the 3-hydroxyl group in a pseudo-1α-hydroxyl position. This structural characteristic is central to its mechanism of action, as it bypasses the need for renal 1α-hydroxylation, a step that is often impaired in patients with chronic kidney disease.[2][3][4] DHT undergoes hepatic 25-hydroxylation to form its major active metabolite, 25-hydroxydihydrotachysterol (25-OH-DHT), which is responsible for most of its biological activity.[5] This guide will dissect the molecular and physiological processes through which DHT and its metabolites regulate calcium homeostasis.

Metabolic Activation of Dihydrotachysterol

Unlike vitamin D2 and D3, which require two sequential hydroxylation steps (25-hydroxylation in the liver and 1α-hydroxylation in the kidneys) for full activation, DHT's therapeutic efficacy is primarily dependent on a single hydroxylation step in the liver.

-

Hepatic 25-Hydroxylation: In the liver, DHT is hydroxylated at the carbon-25 position by the enzyme 25-hydroxylase to produce 25-OH-DHT. This is the principal and most active circulating metabolite of DHT.

-

Further Metabolism: In vivo studies have also identified the formation of 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT). While 1α,25-(OH)2DHT exhibits significant biological activity, 25-OH-DHT is considered the major contributor to DHT's overall effect.

Molecular Mechanism of Action: The Vitamin D Receptor

The biological effects of DHT are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

VDR Binding and Activation

The active metabolite, 25-OH-DHT, and to a lesser extent 1α,25-(OH)2DHT, bind to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).

Gene Transcription Regulation

The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis. The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn influence the rate of gene transcription by modifying chromatin structure and interacting with the basal transcription machinery.

Physiological Effects on Calcium Homeostasis

DHT exerts its primary effects on three main target organs to increase serum calcium levels: the intestine, bone, and kidneys.

Intestinal Calcium and Phosphate Absorption

DHT significantly enhances the absorption of calcium and phosphate from the gastrointestinal tract. Activation of the VDR in intestinal epithelial cells leads to the increased expression of several key proteins involved in calcium transport:

-

Transient Receptor Potential Vanilloid member 6 (TRPV6): A calcium-selective channel on the apical membrane of enterocytes that facilitates the entry of dietary calcium.

-

Calbindin-D9k and Calbindin-D28k: Intracellular calcium-binding proteins that buffer and transport calcium across the enterocyte.

-

Plasma Membrane Ca2+-ATPase (PMCA1b): A pump on the basolateral membrane that actively extrudes calcium from the enterocyte into the bloodstream.

Bone Resorption

DHT stimulates the mobilization of calcium from bone into the bloodstream. This is achieved by promoting the differentiation and activity of osteoclasts, the cells responsible for bone resorption. VDR activation in osteoblasts leads to an increased expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and a decreased expression of its decoy receptor, Osteoprotegerin (OPG). The increased RANKL/OPG ratio promotes the maturation and activation of osteoclasts, leading to the breakdown of bone matrix and the release of calcium and phosphate.

Renal Calcium and Phosphate Handling

DHT enhances the reabsorption of calcium in the distal renal tubules, thereby reducing its excretion in the urine. In contrast to its effect on calcium, DHT generally increases the renal excretion of phosphate. This phosphaturic effect can be beneficial in conditions like hypoparathyroidism where hyperphosphatemia is a concern.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics and pharmacodynamics of dihydrotachysterol.

Table 1: Pharmacokinetic Parameters of Dihydrotachysterol

| Parameter | Value | Reference |

| Onset of Action | ~2 hours | |

| Time to Peak Effect | ~2 weeks | |

| Duration of Action | 2 - 9 weeks | |

| Half-life | Shorter than Vitamin D2 | |

| Metabolism | Hepatic 25-hydroxylation | |

| Elimination | Primarily biliary |

Table 2: VDR Binding Affinity and Biological Activity of DHT Metabolites (Relative to 1α,25-(OH)2D3)

| Compound | VDR Binding Affinity | Biological Activity (in vitro) | Reference |

| 1α,25-(OH)2DHT3 | 50-100 times lower | ~10 times lower | |

| 1β,25-(OH)2DHTs | Poor | - |

Table 3: Clinical Efficacy of Dihydrotachysterol in Hypocalcemia

| Study Population | Intervention | Outcome | Reference |

| Elderly patients with hypocalcemia | Oral dihydrotachysterol | Normalized serum calcium levels in most patients within 2 weeks. | |

| Patients with hypoparathyroidism | Dihydrotachysterol | Effective in managing hypocalcemia, but requires careful monitoring to avoid hypercalcemia. |

Experimental Protocols

Protocol: In Vitro Bone Resorption (Pit Assay)

This protocol is adapted from established methods to assess osteoclast activity.

Objective: To quantify the bone-resorbing activity of osteoclasts in vitro in response to DHT metabolites.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Dihydrotachysterol metabolites (e.g., 25-OH-DHT)

-

Bovine cortical bone slices or calcium phosphate-coated plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine blue stain

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Osteoclast Precursor Isolation:

-

Isolate bone marrow-derived macrophages (BMDMs) from mouse long bones or PBMCs from human blood using standard protocols.

-

-

Osteoclast Differentiation:

-

Culture the precursor cells on bone slices or calcium phosphate-coated plates in α-MEM with M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 30 ng/mL) for 6-9 days to induce osteoclast formation.

-

In parallel, treat cultures with varying concentrations of DHT metabolites.

-

-

TRAP Staining:

-

At the end of the culture period, fix the cells and stain for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are identified as osteoclasts.

-

-

Resorption Pit Visualization and Quantification:

-

Remove the cells from the bone slices.

-

Stain the resorption pits with 1% toluidine blue.

-

Capture images of the pits using a light microscope.

-

Quantify the total resorbed area per bone slice using image analysis software.

-

Protocol: Intestinal Calcium Absorption (Everted Gut Sac)

This protocol is a classic method for studying intestinal transport.

Objective: To measure the transport of calcium across the intestinal epithelium in the presence of DHT metabolites.

Materials:

-

Rat small intestine

-

Krebs-Ringer bicarbonate buffer

-

Calcium-45 (⁴⁵Ca) as a tracer

-

Dihydrotachysterol metabolites (e.g., 25-OH-DHT)

-

Scintillation counter

Procedure:

-

Preparation of Everted Sac:

-

Humanely euthanize a rat and excise a segment of the small intestine (e.g., duodenum or jejunum).

-

Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.

-

Tie one end of the segment to form a sac.

-

-

Incubation:

-

Fill the sac with a known volume of Krebs-Ringer buffer (serosal fluid).

-

Incubate the sac in a flask containing Krebs-Ringer buffer with ⁴⁵Ca and the DHT metabolite to be tested (mucosal fluid).

-

Gently shake the flask in a water bath at 37°C and bubble with 95% O₂/5% CO₂.

-

-

Sample Collection and Analysis:

-

At specified time points, take samples from both the mucosal and serosal fluids.

-

Measure the radioactivity in the samples using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ⁴⁵Ca transport from the mucosal to the serosal side.

-

Compare the transport rates between control and DHT-treated groups.

-

Conclusion

Dihydrotachysterol is a potent synthetic vitamin D analog that effectively raises serum calcium levels through a multi-pronged mechanism. Its hepatic activation to 25-OH-DHT, which then acts on the VDR, allows it to bypass the need for renal 1α-hydroxylation. By stimulating intestinal calcium absorption, promoting bone resorption, and enhancing renal calcium reabsorption, DHT provides a valuable therapeutic option for managing hypocalcemic disorders. However, its potent effects necessitate careful monitoring of serum calcium and phosphate levels to prevent hypercalcemia. Further research into the specific downstream gene targets of DHT-activated VDR may reveal more nuanced aspects of its action and could lead to the development of more targeted therapies for calcium and bone disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrotachysterol - Wikipedia [en.wikipedia.org]

- 4. Competitive Protein-binding assay-based Enzyme-immunoassay Method, Compared to High-pressure Liquid Chromatography, Has a Very Lower Diagnostic Value to Detect Vitamin D Deficiency in 9–12 Years Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative study of cholecalciferol, dihydrotachysterol and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrotachysterol: A Comprehensive Technical Guide to a Synthetic Vitamin D Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, has long been a subject of interest in the management of calcium and phosphate metabolism disorders. Structurally a reduced form of vitamin D2, DHT distinguishes itself through a unique metabolic activation pathway that bypasses the need for renal hydroxylation, a critical step for the activation of natural vitamin D2 and D3. This guide provides an in-depth technical overview of Dihydrotachysterol, focusing on its mechanism of action, comparative bioactivity, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.

Dihydrotachysterol: A Synthetic Analog of Vitamin D

Dihydrotachysterol is unequivocally a synthetic analog of vitamin D.[1][2][3][4][5] It is structurally related to vitamin D2 (ergocalciferol) and can be considered a reduction product of it. The key structural difference lies in the orientation of its A-ring, which is rotated 180 degrees. This modification has profound implications for its biological activity and metabolic activation. Unlike natural vitamin D, which requires two hydroxylation steps (in the liver to 25-hydroxyvitamin D and then in the kidney to the active 1,25-dihydroxyvitamin D), DHT only requires hydroxylation in the liver to become active.

This hepatic hydroxylation produces 25-hydroxydihydrotachysterol, the major active form of the drug. Crucially, this active metabolite does not necessitate further hydroxylation by the kidneys, making DHT an effective therapeutic option for managing hypocalcemia in patients with renal insufficiency or hypoparathyroidism.

Mechanism of Action and Signaling Pathway

The primary role of Dihydrotachysterol is the regulation of calcium and phosphate homeostasis. Its mechanism of action closely mimics that of the active form of vitamin D, calcitriol. The active metabolite of DHT, 25-hydroxydihydrotachysterol, binds to the vitamin D receptor (VDR). This ligand-receptor complex then acts as a transcriptional regulator for genes involved in calcium and phosphate transport.

The key physiological effects of DHT include:

-

Increased Intestinal Calcium and Phosphate Absorption : By binding to VDRs in the intestines, DHT stimulates the expression of calcium-binding proteins, which facilitates the absorption of dietary calcium and phosphate.

-

Mobilization of Bone Calcium : DHT promotes the release of calcium from the bone matrix into the bloodstream by stimulating osteoclast activity.

-

Reduced Renal Calcium Excretion : In the kidneys, DHT enhances the reabsorption of calcium in the renal tubules, thereby decreasing its excretion.

These actions collectively lead to an elevation of serum calcium levels, making DHT a potent agent for the treatment of hypocalcemic conditions.

Figure 1. Dihydrotachysterol Signaling Pathway

Quantitative Data and Comparative Analysis

While extensive head-to-head quantitative comparisons are not always available in the literature, the following tables summarize key data points regarding the dosage and bioactivity of Dihydrotachysterol in comparison to other vitamin D analogs.

Table 1: Comparative Dosages of Dihydrotachysterol and Other Vitamin D Analogs for Hypoparathyroidism

| Compound | Initial Dosage | Maintenance Dosage |

| Dihydrotachysterol | 0.8 to 2.4 mg/day for several days | 0.2 to 1.0 mg/day |

| Calcitriol | 0.25 µ g/day | 0.5 to 2.0 µ g/day |

| Ergocalciferol (Vitamin D2) | 50,000 to 200,000 IU/day | 50,000 to 100,000 IU/day |

Note: Dosages are highly patient-specific and require regular monitoring of serum calcium levels.

Table 2: Comparative Bioactivity and Pharmacokinetics

| Parameter | Dihydrotachysterol (DHT) | Calcitriol (1,25(OH)₂D₃) |

| Renal Activation Required | No | Yes |

| Onset of Action | Rapid (2 hours) | Rapid |

| Half-life | Shorter than Vitamin D2, longer than Calcitriol | Short |

| VDR Binding Affinity of Active Metabolite | 50-100 times lower than 1,25(OH)₂D₃ | High |

| Biological Potency (in vivo) | 1α,25-(OH)₂DHT₃ is about 10 times lower than 1α,25-(OH)₂D₃ | High |

Experimental Protocols

The evaluation of Dihydrotachysterol and other vitamin D analogs involves a series of well-defined experimental protocols, from chemical synthesis to in vivo assessment.

Synthesis of Dihydrotachysterol

The synthesis of Dihydrotachysterol can be achieved through a multi-step process starting from a vitamin D precursor, such as ergocalciferol (vitamin D2).

Objective: To synthesize Dihydrotachysterol from a vitamin D precursor.

Methodology:

-

Isomerization of Vitamin D2 to 5,6-trans Vitamin D2 :

-

Dissolve ergocalciferol in an appropriate solvent.

-

Utilize triplet-sensitized isomerization to convert the 5,6-cis double bond to a 5,6-trans double bond. This method is preferred over iodination under irradiation to avoid unwanted side products.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, separate the 5,6-trans vitamin D2 from the remaining starting material using silica gel chromatography and recrystallization.

-

-

Reduction of 5,6-trans Vitamin D2 to Dihydrotachysterol :

-

Subject the purified 5,6-trans vitamin D2 to reduction using an alkali metal (e.g., sodium) and an aliphatic alcohol (e.g., ethanol or propanol). This step reduces the C10(19) double bond.

-

Alternatively, for radiolabeling, partial homogeneous catalytic reduction with tritium gas can be employed.

-

-

Purification and Characterization :

-

Purify the resulting Dihydrotachysterol using high-performance liquid chromatography (HPLC).

-

Characterize the final product using techniques such as ultraviolet (UV) absorption spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Vitamin D Receptor (VDR) Competitive Binding Assay

This in vitro assay is crucial for determining the binding affinity of a compound to the Vitamin D Receptor.

Objective: To determine the inhibitory constant (Ki) of Dihydrotachysterol's active metabolite for the VDR.

Methodology:

-

Preparation of Reagents :

-

Receptor Source : Use recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand : Use tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).

-

Test Compound : Prepare serial dilutions of 25-hydroxydihydrotachysterol.

-

Unlabeled Ligand : Use a high concentration of unlabeled Calcitriol to determine non-specific binding.

-

Assay Buffer : A suitable buffer such as TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

-

Assay Procedure :

-

In microtiter plates or tubes, incubate a constant amount of the VDR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 15 hours at 4°C).

-

-

Separation of Bound and Free Ligand :

-

Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or rapid filtration through glass fiber filters.

-

-

Quantification and Data Analysis :

-

Quantify the radioactivity of the bound ligand using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Assessment of Calcemic Effects in an Animal Model

This protocol outlines a typical in vivo study to evaluate the effects of Dihydrotachysterol on serum calcium levels in rats.

Objective: To determine the in vivo calcemic activity of Dihydrotachysterol.

Methodology:

-

Animal Model :

-

Use adult male Wistar albino rats, housed under standard conditions with controlled temperature and diet.

-

-

Experimental Groups :

-

Divide the animals into multiple groups, including a control group (vehicle only), a positive control group (e.g., treated with Calcitriol), and experimental groups receiving different doses of Dihydrotachysterol.

-

-

Dosing and Administration :

-

Administer the test compounds orally (per os) or via injection daily for a specified period (e.g., 7 days).

-

-

Sample Collection :

-

Collect blood samples at baseline and at various time points during and after the treatment period (e.g., days 3, 7, 14, and 24).

-

-

Biochemical Analysis :

-

Separate the serum from the blood samples.

-

Measure serum calcium and phosphate levels using standard biochemical assays.

-

-

Data Analysis :

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on serum calcium levels over time.

-

Figure 2. Experimental Workflow for Vitamin D Analog Evaluation

Conclusion

Dihydrotachysterol is a well-established synthetic analog of vitamin D with a unique metabolic activation pathway that makes it particularly useful in clinical settings where renal function is compromised. Its ability to effectively regulate calcium and phosphate homeostasis through interaction with the Vitamin D Receptor underscores its importance in the therapeutic landscape of calcium metabolism disorders. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working with Dihydrotachysterol and other vitamin D analogs. Further research focusing on direct quantitative comparisons of bioactivity and pharmacokinetics will continue to refine our understanding and application of this important therapeutic agent.

References

- 1. Synthesis of [10S(19)-3H]-dihydrotachysterol2 from ergocalciferol and preliminary investigations into its metabolic fate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Dihydrotachysterol used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure of Dihydrotachysterol

Abstract: Dihydrotachysterol (DHT) is a pivotal synthetic analog of vitamin D, distinguished by its unique structural modifications that confer a potent and rapid mechanism of action in calcium and phosphate metabolism. This technical guide provides a comprehensive examination of the molecular structure of DHT, targeting researchers, scientists, and professionals in drug development. We delve into its core physicochemical properties, stereochemistry, and the three-dimensional conformation that underpins its biological activity. This document outlines the key experimental protocols employed for its synthesis and structural elucidation, presents quantitative data in accessible tabular formats, and visualizes its metabolic and signaling pathways using detailed diagrams to illuminate its structure-activity relationship.

Introduction

Dihydrotachysterol is a synthetic vitamin D analog that is structurally a reduced form of vitamin D2.[1][2] Therapeutically, it is used to manage hypocalcemia, a condition of low blood calcium levels, often associated with hypoparathyroidism and certain forms of rickets.[1][3][4] A defining characteristic of DHT is its metabolic activation pathway. Unlike natural vitamin D2 (ergocalciferol) and D3 (cholecalciferol), DHT does not require hydroxylation in the kidneys to become biologically active, making it particularly effective for patients with renal impairment. Its rapid onset of action, shorter half-life, and pronounced effect on bone salt mineralization distinguish it from other vitamin D compounds.

Core Molecular Structure & Physicochemical Properties

The structure of DHT is foundational to its function. As a 9,10-secoergostane derivative, it belongs to the class of seco-steroids, which are characterized by a broken bond in the steroid B-ring.

| Molecular Identifier | Value |

| Chemical Formula | C28H46O |

| Molar Mass | 398.67 g/mol |

| IUPAC Name | (1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

| CAS Number | 67-96-9 |

| Synonyms | DHT, AT-10, Dichystrolum, 9,10-Secoergosta-5,7,22-trien-3β-ol |

| Physicochemical Property | Value |

| Melting Point | 125.0 °C |

| Boiling Point (Predicted) | 499.5 °C |

| Storage Temperature | Store at < -15°C |

2D Structure and Stereochemistry

Dihydrotachysterol is a hydroxy seco-steroid featuring a triene system and a complex side chain. Its structure contains seven defined stereocenters, contributing to its specific three-dimensional shape. The most critical structural feature of DHT is the 180-degree rotation of its A-ring compared to the conformation of vitamin D. This rotation pseudo-positions the 3β-hydroxyl group into the steric space normally occupied by the 1α-hydroxyl group in the active form of vitamin D3 (1α,25-dihydroxyvitamin D3). This "pseudo-1α-hydroxyl" characteristic is the reason DHT does not require renal 1α-hydroxylation to be active.

3D Conformation

In solution, the A-ring of most vitamin D compounds exists in a dynamic equilibrium between two chair conformers. However, high-resolution proton magnetic resonance spectroscopy has revealed that dihydrotachysterol exists principally as only one of these conformers. This conformational stability plays a significant role in its interaction with the vitamin D receptor.

Experimental Protocols for Structural Elucidation

The determination of DHT's molecular structure relies on a combination of chemical synthesis and advanced spectroscopic techniques.

Synthesis and Purification

A common synthetic route to Dihydrotachysterol starts from ergocalciferol (Vitamin D2). The process involves converting the 5,6-cis geometry of vitamin D2 into a 5,6-trans geometry, followed by selective reduction.

Experimental Protocol: Synthesis of Dihydrotachysterol from Vitamin D2

-

Isomerization: Vitamin D2 is converted to 5,6-trans vitamin D2. A preferred method is triplet-sensitized photoisomerization, which provides a cleaner product compared to older methods like iodine-catalyzed isomerization. The starting material (Vitamin D2) is dissolved in a suitable solvent with a triplet sensitizer and irradiated with UV light.

-

Purification of Intermediate: The resulting 5,6-trans vitamin D2 is separated from the remaining starting material and any byproducts using column chromatography (e.g., on silica gel) followed by recrystallization.

-

Selective Reduction: The purified 5,6-trans vitamin D2 undergoes partial, homogeneous catalytic reduction. For instance, using tritium gas with a suitable catalyst can selectively reduce the 10(19) double bond to yield dihydrotachysterol. Other methods utilize strong reducing agents like lithium aluminum hydride or sodium borohydride to reduce tachysterol.

-

Final Purification: The final Dihydrotachysterol product is purified using high-performance liquid chromatography (HPLC) to achieve high purity. Product identity and purity are confirmed by chromatography and UV absorption spectrophotometry.

Spectroscopic Characterization

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the primary method for determining the 3D conformation of DHT in solution.

-

Sample Preparation: A high-purity sample of DHT is dissolved in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Advanced 2D NMR experiments, such as COSY, NOESY, and HSQC, are performed to establish proton-proton connectivities and through-space proximities.

-

Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are analyzed. NOE data is particularly crucial for determining the relative orientation of protons and thus the conformation of the A-ring and the seco B-ring system. Predicted 1H NMR spectra are also available in public databases for comparison.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DHT and to identify its metabolites.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization for GC-MS).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed. This provides an unambiguous molecular weight and structural information that can be used to identify metabolites, such as 1α,25-dihydroxy-DHT.

Structure-Activity Relationship and Mechanism of Action

The unique structure of DHT directly dictates its biological mechanism, which begins with metabolic activation in the liver.

Metabolic Activation

Dihydrotachysterol is hydroxylated in the liver to its major active form, 25-hydroxydihydrotachysterol. This step is catalyzed by hepatic enzymes like CYP2R1. Because of its "pseudo-1α-hydroxyl" group, it bypasses the need for the subsequent 1α-hydroxylation step in the kidney, which is the rate-limiting activation step for natural vitamin D.

References

An In-depth Technical Guide on the Early Research and Discovery of Dihydrotachysterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, emerged in the 1930s as a critical therapeutic agent for managing hypocalcemia, particularly in patients with hypoparathyroidism. Its discovery and early development represent a significant milestone in the understanding and treatment of calcium metabolism disorders. This technical guide provides a comprehensive overview of the seminal research that led to the discovery, synthesis, and initial clinical application of DHT, with a focus on the core scientific principles and experimental methodologies of the era.

The Dawn of Discovery: From Irradiated Ergosterol to a Potent Calcemic Agent

The journey to dihydrotachysterol began with the intensive study of vitamin D and its precursors in the early 20th century. A pivotal moment came in 1932 when Adolf Windaus and his team were investigating the products of ergosterol irradiation. While their primary focus was on vitamin D2 (ergocalciferol), they identified another isomeric product which they named tachysterol.

It was the research of Friedrich Holtz and his collaborator von Brand in the early 1930s that led to the discovery of dihydrotachysterol. They found that the reduction of tachysterol yielded a substance with potent effects on serum calcium levels. This new compound, initially termed A.T. 10 (Anti-Tetanie 10), demonstrated a remarkable ability to raise blood calcium, making it a promising candidate for treating tetany associated with hypoparathyroidism.

Early Synthesis of Dihydrotachysterol

Experimental Protocol: Synthesis of Dihydrotachysterol (circa 1930s-1940s)

This protocol is a composite representation based on early patents and scientific literature.

Objective: To synthesize dihydrotachysterol from ergosterol.

Materials:

-

Ergosterol

-

Solvent (e.g., ethanol, ether)

-

Ultraviolet (UV) light source

-

Reducing agent (e.g., sodium metal in alcohol, or other alkali metals)

-

Apparatus for irradiation and chemical reduction

Methodology:

-

Preparation of Tachysterol via Ergosterol Irradiation:

-

A solution of ergosterol in a suitable solvent (e.g., ethanol) was prepared.

-

The solution was subjected to ultraviolet irradiation. The specific wavelengths and duration of exposure were critical to maximize the yield of tachysterol while minimizing the formation of other photoproducts like vitamin D2 and lumisterol. Early researchers experimented with different light sources and filters to optimize this step.

-

The resulting mixture contained tachysterol, unreacted ergosterol, and other isomers.

-

-

Isolation of Tachysterol (Conceptual):

-

While early methods may have used the crude irradiation mixture for the subsequent reduction, later refinements would have involved purification steps. These could have included fractional crystallization or chromatographic techniques, although the latter were less sophisticated than modern methods.

-

-

Reduction of Tachysterol to Dihydrotachysterol:

-

The tachysterol-containing solution (or purified tachysterol) was treated with a reducing agent. A common method of the time for such reductions was the use of an alkali metal, such as sodium, dissolved in an alcohol like ethanol.

-

This reduction step targeted a specific double bond in the tachysterol molecule, leading to the formation of dihydrotachysterol.

-

The reaction mixture was then processed to remove the reducing agent and byproducts, followed by purification of the dihydrotachysterol. Early purification likely involved crystallization, with the product described as fine, colorless crystals with a melting point around 124-125°C.

-

Caption: Early Synthesis Pathway of Dihydrotachysterol.

Seminal Clinical Investigations: The Work of Fuller Albright

The clinical significance of dihydrotachysterol was firmly established through the meticulous studies of Dr. Fuller Albright and his colleagues at Massachusetts General Hospital in the late 1930s. Their 1938 paper in the Journal of Clinical Investigation remains a landmark in the field of endocrinology.

Experimental Protocol: Albright's Metabolic Studies (1938)

Objective: To compare the effects of A.T. 10 (dihydrotachysterol) and vitamin D on calcium and phosphorus metabolism in patients with hypoparathyroidism.

Subjects: Patients with diagnosed hypoparathyroidism.

Methodology:

-

Metabolic Balance Studies: Patients were placed on a controlled diet with known amounts of calcium and phosphorus.

-

Data Collection:

-

Serum calcium and phosphorus levels were measured at regular intervals.

-

24-hour urine and fecal excretions of calcium and phosphorus were quantified.

-

-

Treatment Phases: The study likely involved a baseline period without treatment, followed by periods of administration of either high-dose vitamin D or A.T. 10. The dosages and duration of each treatment phase would have been carefully recorded.

-

Analysis: The researchers analyzed the changes in serum levels and excretion of calcium and phosphorus to determine the metabolic effects of each substance.

Key Findings and Quantitative Data from Albright's 1938 Study

| Parameter | Effect of High-Dose Vitamin D | Effect of Dihydrotachysterol (A.T. 10) |

| Serum Calcium | Increased | Markedly Increased |

| Serum Phosphorus | Decreased or unchanged | Decreased |

| Urinary Calcium Excretion | Increased | Markedly Increased |

| Urinary Phosphorus Excretion | Increased | Markedly Increased |

| Fecal Calcium Excretion | Decreased (Increased Absorption) | Decreased (Increased Absorption) |

Albright's research concluded that while both substances increased serum calcium, dihydrotachysterol had a more pronounced effect on raising serum calcium and increasing phosphate excretion, making it particularly effective for the chemical abnormalities seen in hypoparathyroidism.

Early Understanding of the Mechanism of Action

The precise molecular mechanisms of dihydrotachysterol were not understood in the 1930s and 1940s. However, early researchers formulated key hypotheses based on their observations.

-

Parathyroid Hormone-like Action: Albright and others noted that the effects of dihydrotachysterol—increasing serum calcium and promoting phosphate excretion—mimicked some of the actions of parathyroid hormone (PTH). This led to the early conceptualization of DHT as a substance that could functionally replace PTH in its absence.

-

Intestinal Calcium Absorption: The metabolic balance studies clearly demonstrated a decrease in fecal calcium, indicating that dihydrotachysterol enhanced the absorption of calcium from the gut.

-

Bone Calcium Mobilization: The significant increase in serum calcium, even in the absence of dietary calcium, suggested that dihydrotachysterol also acted on bone to promote the release of calcium into the bloodstream.

-

Renal Phosphate Excretion: A key differentiator from vitamin D observed in early studies was the potent phosphaturic effect of dihydrotachysterol, which was highly beneficial in the hyperphosphatemic state of hypoparathyroidism.

Caption: Early Conceptual Signaling Pathway of Dihydrotachysterol.

Conclusion

The early research and discovery of dihydrotachysterol represent a classic example of the interplay between organic chemistry, biochemistry, and clinical medicine. The pioneering work of scientists like Windaus, Holtz, von Brand, and Albright laid the foundation for the therapeutic use of vitamin D analogs and profoundly advanced the management of calcium and phosphate metabolism disorders. This in-depth guide provides a window into the core scientific investigations that introduced this potent therapeutic agent to the medical world, highlighting the rigorous experimental approaches that were employed even in the nascent stages of endocrinology.

Dihydrotachysterol as a Vitamin D Receptor (VDR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, serves as a pro-drug for potent Vitamin D Receptor (VDR) agonists. Following administration, DHT undergoes hydroxylation in the liver to its active metabolite, 25-hydroxy-dihydrotachysterol (25(OH)DHT), which and subsequent metabolites like 1α,25-dihydroxy-dihydrotachysterol (1α,25(OH)2DHT) directly bind to and activate the VDR. This activation initiates a cascade of genomic events that regulate calcium and phosphate homeostasis, making DHT a therapeutic agent for conditions such as hypocalcemia and hypoparathyroidism.[1][2] This technical guide provides an in-depth overview of DHT as a VDR agonist, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation.

Introduction

Dihydrotachysterol is a synthetic derivative of vitamin D2.[2] Unlike endogenous vitamin D3, which requires both hepatic and renal hydroxylation for full activation, DHT's primary activation step to 25(OH)DHT occurs in the liver, bypassing the need for renal 1α-hydroxylation.[2] This characteristic is particularly advantageous in patients with renal impairment. The active metabolites of DHT function as VDR agonists, modulating the transcription of target genes involved in mineral metabolism and other physiological processes.

Mechanism of Action

The biological effects of dihydrotachysterol are mediated through the activation of the Vitamin D Receptor, a member of the nuclear receptor superfamily.

VDR Activation and Signaling Pathway

The active metabolites of DHT, primarily 25(OH)DHT and 1α,25(OH)2DHT, diffuse into target cells and bind to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]

Upon binding to a VDRE, the VDR-RXR complex recruits a series of co-activator proteins, such as the Steroid Receptor Coactivator (SRC) family and the Mediator complex. These co-activators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins and remodeling of chromatin, making the DNA more accessible for transcription. Subsequently, the general transcription machinery, including RNA polymerase II, is recruited to the promoter, initiating the transcription of VDR-responsive genes. Conversely, in the absence of a ligand, the VDR-RXR complex can bind to VDREs and recruit co-repressor proteins, which have histone deacetylase (HDAC) activity, leading to chromatin condensation and repression of gene transcription.

References

The Role of Dihydrotachysterol in Regulating Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a significant role in the regulation of calcium and phosphate homeostasis. Unlike its natural counterpart, DHT undergoes hydroxylation in the liver to its active form, 25-hydroxydihydrotachysterol, and does not require subsequent renal hydroxylation.[1][2] This unique metabolic pathway makes it a viable therapeutic option for managing hypocalcemia, particularly in patients with renal impairment. This technical guide provides an in-depth analysis of the mechanisms by which DHT influences phosphate metabolism, supported by available quantitative data, experimental protocols, and key signaling pathways.

Core Mechanism of Action

Dihydrotachysterol exerts its effects on phosphate metabolism through a multi-faceted approach, primarily by:

-

Increasing Intestinal Phosphate Absorption: Similar to other vitamin D analogs, DHT enhances the absorption of dietary phosphate from the gastrointestinal tract.[3][4] This action is mediated through the vitamin D receptor (VDR), which upregulates the expression of proteins involved in intestinal phosphate transport.

-

Modulating Renal Phosphate Excretion: DHT has been shown to increase the renal excretion of phosphate.[1] This phosphaturic effect is a key differentiator from the primary role of parathyroid hormone (PTH), which also regulates phosphate excretion.

-

Influencing Bone Metabolism: DHT stimulates the mobilization of calcium from bone, a process that can indirectly impact phosphate levels.

Quantitative Effects of Dihydrotachysterol on Phosphate Metabolism

While extensive modern clinical trial data specifically quantifying the effects of dihydrotachysterol on phosphate metabolism are limited, historical and comparative studies provide some insights. The following tables summarize available data.

Table 1: Effect of Dihydrotachysterol on Serum Phosphate Levels

| Study Population | Dihydrotachysterol Dosage | Duration of Treatment | Baseline Serum Phosphate (mean ± SD) | Post-Treatment Serum Phosphate (mean ± SD) | Percentage Change |

| Patients with Hypoparathyroidism | Not specified | Not specified | Elevated | Normalized | Data not available |

| Patients with Chronic Renal Failure | 0.125-0.375 mg/day | 17.0 ± 8.6 months | Not reported | Not reported | No significant change reported |

Table 2: Effect of Dihydrotachysterol on Urinary Phosphate Excretion

| Study Population | Dihydrotachysterol Dosage | Duration of Treatment | Baseline Urinary Phosphate Excretion | Post-Treatment Urinary Phosphate Excretion | Percentage Change |

| Patients with Hypoparathyroidism | Not specified | Not specified | Reduced | Increased | Data not available |

Note: The lack of recent, detailed quantitative data is a significant gap in the literature. Much of the available information is qualitative or derived from older studies with less rigorous reporting standards.

Interaction with the FGF23-Klotho Axis

Fibroblast growth factor 23 (FGF23) is a key hormone that regulates phosphate homeostasis by promoting renal phosphate excretion and suppressing the production of 1,25-dihydroxyvitamin D. The action of FGF23 is dependent on its co-receptor, α-Klotho. Vitamin D compounds are known to be potent stimulators of FGF23 expression. While direct studies on the effect of dihydrotachysterol on FGF23 levels are scarce, a study on a related compound, tachysterol2, demonstrated a significant increase in Fgf23 mRNA abundance in the bones of mice and in cultured bone cells. This effect was found to be dependent on the vitamin D receptor. Given DHT's action as a vitamin D analog, it is highly probable that it also upregulates FGF23 expression, contributing to its phosphaturic effects.

Experimental Protocols

Detailed experimental protocols from seminal studies are provided below to aid in the design of future research.

Animal Model for Studying Dihydrotachysterol's Effect on Phosphate Metabolism

A study investigating the effects of DHT in experimental renal insufficiency in rats provides a foundational methodology.

-

Animal Model: Male Wistar rats.

-

Induction of Renal Insufficiency: Subtotal nephrectomy or other established models of chronic kidney disease.

-

Treatment Group: Administration of dihydrotachysterol, typically via oral gavage or subcutaneous injection. Dosages in animal studies have ranged from 0.004 to 0.08 mg/kg/day.

-

Control Group: Vehicle-treated animals.

-

Parameters Measured:

-

Serum phosphate and calcium levels (collected via tail vein or cardiac puncture).

-

24-hour urinary phosphate and calcium excretion (using metabolic cages).

-

Serum FGF23 and PTH levels (using ELISA kits).

-

Gene expression analysis of phosphate transporters (e.g., NaPi-IIa, NaPi-IIc, and PiT-2) in the kidney and intestine via qPCR.

-

Protein expression of the above transporters via Western blotting or immunohistochemistry.

-

-

Duration: The study duration can vary from a few days for acute effects to several weeks or months for chronic effects.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in dihydrotachysterol's regulation of phosphate metabolism.

Diagram 1: Dihydrotachysterol Metabolism and Action

Caption: Metabolism of Dihydrotachysterol and its primary sites of action.

Diagram 2: Experimental Workflow for Animal Studies

Caption: A typical experimental workflow for investigating DHT's effects in animal models.

Diagram 3: Dihydrotachysterol's Interaction with the FGF23-Klotho Axis

Caption: Proposed mechanism of Dihydrotachysterol's influence on FGF23 expression.

Conclusion and Future Directions

Dihydrotachysterol effectively modulates phosphate metabolism by increasing both intestinal absorption and renal excretion of phosphate. Its unique activation pathway makes it a valuable therapeutic tool, especially in the context of renal disease. However, a significant gap exists in the current literature regarding detailed, quantitative data on its effects on key phosphate-regulating hormones like FGF23. Future research should focus on well-controlled clinical trials and preclinical studies to precisely quantify the dose-dependent effects of DHT on serum and urinary phosphate, as well as on FGF23 levels. Elucidating the exact molecular mechanisms underlying DHT-induced phosphaturia and its interplay with the FGF23-Klotho axis will be crucial for optimizing its clinical use and developing novel therapeutic strategies for phosphate-related disorders.

References

Dihydrotachysterol and Its Influence on Bone Matrix Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a significant role in calcium and phosphate homeostasis, which is intrinsically linked to bone metabolism. Its primary therapeutic applications are in managing hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism. Beyond its systemic effects on mineral regulation, DHT directly influences the expression of various bone matrix proteins, thereby modulating bone formation and remodeling. This technical guide provides an in-depth analysis of the current understanding of DHT's effects on the expression of key bone matrix proteins, detailing the underlying molecular mechanisms, experimental methodologies for investigation, and a summary of quantitative findings.

Mechanism of Action: A VDR-Mediated Pathway

Dihydrotachysterol, a reduced form of vitamin D2, is a pro-drug that undergoes hydroxylation in the liver to form its active metabolite, 25-hydroxydihydrotachysterol (25(OH)DHT). Unlike vitamin D3, DHT does not require renal hydroxylation for activation, allowing for a more rapid onset of action. The biological effects of 25(OH)DHT are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.

Upon binding of 25(OH)DHT, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcriptional machinery and altering the expression of genes involved in bone metabolism, including those encoding for critical bone matrix proteins.

The transcription factor Runx2 is a master regulator of osteoblast differentiation and is essential for the expression of numerous bone matrix protein genes. The signaling cascade initiated by DHT and its interaction with the VDR can influence the expression and/or activity of Runx2, thereby orchestrating the coordinated expression of its downstream target genes.

Effects on Bone Matrix Protein Expression

The interaction of the activated VDR-RXR complex with VDREs leads to a nuanced regulation of bone matrix protein gene expression. The primary effects observed are the induction of osteocalcin and the suppression of type I collagen synthesis.

Osteocalcin (Bone Gamma-Carboxyglutamic Acid-Containing Protein - BGLAP)

Osteocalcin is a non-collagenous protein synthesized by osteoblasts and is a well-established marker of mature osteoblast function and bone formation. Its expression is tightly regulated by vitamin D analogs. Studies on the active metabolite of vitamin D3, 1,25-dihydroxyvitamin D3, which shares a common signaling pathway with DHT, have demonstrated a significant upregulation of osteocalcin gene expression. While direct quantitative data for DHT is limited, it is strongly suggested that DHT, through VDR activation, induces the transcription of the osteocalcin gene.

Type I Collagen (COL1A1 and COL1A2)

Type I collagen is the most abundant protein in the bone matrix, providing the structural framework for mineralization. The effect of vitamin D analogs on type I collagen expression is more complex and appears to be context-dependent. Some studies suggest that while promoting osteoblast differentiation, high concentrations of vitamin D analogs can suppress the synthesis of type I collagen. This may represent a feedback mechanism to control the extent of matrix deposition.

Other Bone Matrix Proteins

The influence of DHT on other important non-collagenous proteins like osteopontin (OPN) and bone sialoprotein (BSP) is less well-characterized. However, given that the expression of these proteins is also regulated by the VDR and Runx2, it is plausible that DHT modulates their synthesis. For instance, 1,25-dihydroxyvitamin D3 has been shown to stimulate OPN expression while suppressing BSP expression in some experimental models. Further research is required to elucidate the specific dose-dependent effects of DHT on these and other bone matrix components.

Quantitative Data Summary

The following table summarizes the qualitative effects of Dihydrotachysterol and its closely related vitamin D analogs on the expression of key bone matrix proteins. It is important to note that quantitative, dose-response data specifically for Dihydrotachysterol is not extensively available in the current literature. The presented effects are largely inferred from studies using 1,25-dihydroxyvitamin D3, which acts through the same VDR-mediated pathway.

| Bone Matrix Protein | Gene Name(s) | Effect of DHT/Vitamin D Analogs | Cell Type/Model | Method of Analysis | Reference |

| Osteocalcin | BGLAP | Upregulation | Osteoblasts | RT-qPCR, ELISA | Inferred from Vitamin D3 studies |

| Type I Collagen | COL1A1, COL1A2 | Downregulation (at high concentrations) | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |

| Osteopontin | SPP1 | Upregulation | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |

| Bone Sialoprotein | IBSP | Downregulation | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |

Note: The lack of specific quantitative data for Dihydrotachysterol highlights a significant gap in the current understanding and underscores the need for further targeted research in this area.

Experimental Protocols

Investigating the effects of Dihydrotachysterol on bone matrix protein expression requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Osteoblast Culture and DHT Treatment

-

Cell Culture:

-

Primary osteoblasts can be isolated from neonatal rat or mouse calvaria by sequential collagenase digestion.

-

Alternatively, osteoblastic cell lines such as MC3T3-E1 or Saos-2 can be utilized.

-

Cells are cultured in α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Osteogenic Differentiation:

-

To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers: ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

-

-

DHT Treatment:

-

Prepare a stock solution of Dihydrotachysterol in ethanol or DMSO.

-

Treat the osteoblast cultures with varying concentrations of DHT (e.g., 10⁻¹⁰ to 10⁻⁷ M) for different time points (e.g., 24, 48, 72 hours).

-

A vehicle control (ethanol or DMSO) must be included in all experiments.

-

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation:

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA using a commercial RNA isolation kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

RT-qPCR:

-

Perform real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., BGLAP, COL1A1, SPP1, IBSP, RUNX2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Protein Extraction and Western Blot Analysis

-

Protein Extraction:

-

Wash the cell monolayers with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Osteocalcin, anti-Collagen I) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Mineralization Assay (Alizarin Red S Staining)

-

Staining Procedure:

-

After 14-21 days of osteogenic differentiation and DHT treatment, fix the cell cultures with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

-

Quantification:

-

Visualize and photograph the calcium deposits (stained red).

-

For quantitative analysis, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted dye at 562 nm.

-

Conclusion and Future Directions

Dihydrotachysterol exerts its effects on bone matrix protein expression primarily through the Vitamin D Receptor-mediated signaling pathway. This leads to a complex regulatory network that generally promotes the expression of markers of mature osteoblasts, such as osteocalcin, while potentially modulating the synthesis of major structural proteins like type I collagen. The precise quantitative effects of DHT on a broader range of bone matrix proteins remain an area ripe for investigation. Future research should focus on conducting detailed dose-response and time-course studies to elucidate the specific impact of DHT on the bone matrix proteome. Such studies will be crucial for a comprehensive understanding of its therapeutic potential in bone-related disorders and for the development of novel drug therapies targeting bone formation.

Initial Synthesis Pathways for Dihydrotachysterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Dihydrotachysterol (DHT), a synthetic analog of vitamin D. Dihydrotachysterol is a significant therapeutic agent, particularly in the management of hypoparathyroidism and other conditions related to calcium metabolism.[1][2] This document details the core chemical transformations, experimental methodologies, and quantitative data associated with its initial synthesis, starting from readily available precursors such as ergosterol and vitamin D2 (ergocalciferol).

Core Synthetic Strategies

The initial synthesis of Dihydrotachysterol primarily follows two strategic pathways, both originating from common steroidal precursors. These pathways involve key chemical transformations including photochemical isomerization and chemical or catalytic reduction.

The two main pathways are:

-

From Ergosterol: This pathway involves the ultraviolet (UV) irradiation of ergosterol to produce a mixture of isomers, from which tachysterol is isolated and subsequently reduced to dihydrotachysterol.

-

From Vitamin D2 (Ergocalciferol): This route focuses on the isomerization of vitamin D2 to its 5,6-trans isomer, which is then reduced to yield dihydrotachysterol.[3]

Below is a detailed exploration of the experimental protocols and quantitative data associated with each of these pathways.

Pathway 1: Synthesis from Ergosterol

This pathway commences with the photochemical conversion of ergosterol to tachysterol, followed by a reduction step.

Step 1: Photochemical Conversion of Ergosterol to Tachysterol

The initial step involves the UV irradiation of ergosterol to induce a ring-opening reaction, forming a mixture of photoisomers including previtamin D2, lumisterol, and tachysterol.[4][5] The reaction conditions can be optimized to favor the formation of tachysterol.

Experimental Protocol: Optimized Synthesis of Tachysterol

A study has reported an optimized process for the synthesis of tachysterol from ergosterol with a significantly improved yield. The key parameters investigated included reaction temperature, reaction time, the use of photoprotectants, substrate concentration, and the power of the UV lamps.

-

Starting Material: Ergosterol

-

Solvent: A suitable organic solvent such as tert-butyl methyl ether (t-BuOMe).

-

Photoreactor: A self-designed photoreactor with UV lamps.

-

Reaction Conditions: The reaction is carried out under UV irradiation. The optimization of parameters such as temperature, irradiation time, and substrate concentration is crucial for maximizing the yield of tachysterol.

-

Photoprotectants: The use of photoprotectants can enhance the yield.

-

Work-up and Purification: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the composition of the photoisomers. Tachysterol can be isolated from the mixture using chromatographic techniques.

Quantitative Data

| Parameter | Optimized Value/Condition | Yield of Tachysterol | Reference |

| Reaction Yield | Optimized conditions | 85.7% |

Step 2: Reduction of Tachysterol to Dihydrotachysterol

The second step involves the reduction of the tachysterol intermediate to the final product, dihydrotachysterol. One established method for this reduction is the use of sodium in an aliphatic alcohol.

Experimental Protocol: Sodium and Alcohol Reduction

A patented method describes the reduction of tachysterol using sodium and 2-methyl-butanol-2.

-

Starting Material: Tachysterol

-

Reagents: Sodium metal, 2-methyl-butanol-2, xylene (as solvent), ethanol.

-

Procedure:

-

A solution of tachysterol in xylene is heated.

-

Sodium is added to the heated solution, followed by the dropwise addition of 2-methyl-butanol-2.

-

The mixture is vigorously agitated at an elevated temperature for a specified period.

-

After cooling, the excess sodium is quenched with ethanol.

-

The reaction mixture is then subjected to steam distillation to remove the xylene.

-

The residue is extracted with ether, washed with water, dried, and the solvent is evaporated.

-

-

Purification: The crude dihydrotachysterol can be further purified by chromatographic methods and/or by converting it to an ester derivative for crystallization, followed by hydrolysis back to dihydrotachysterol.

Characterization Data

The resulting amorphous residue exhibits the characteristic ultraviolet absorption spectrum of dihydrotachysterol, with maxima at 242, 251, and 261 nm.

Pathway 2: Synthesis from Vitamin D2 (Ergocalciferol)

This alternative pathway begins with the isomerization of the common vitamin D2 to a key intermediate, 5,6-trans-vitamin D2, which is then reduced.

Step 1: Isomerization of Vitamin D2 to 5,6-trans-Vitamin D2

Vitamin D2 can be converted to its 5,6-trans isomer through methods such as iodination under irradiation or, more cleanly, through triplet-sensitized isomerization.

Experimental Protocol: Triplet-Sensitized Isomerization

Triplet-sensitized isomerization is preferred as it leads to fewer side products compared to iodination.

-

Starting Material: Vitamin D2 (Ergocalciferol)

-

Method: Triplet-sensitized photoisomerization. This involves the use of a sensitizer that, upon excitation by light, transfers its energy to the vitamin D2 molecule, facilitating the cis-trans isomerization at the 5,6-double bond.

-

Purification: The resulting 5,6-trans vitamin D2 can be separated from any remaining starting material by chromatography on silica gel followed by recrystallization.

Step 2: Catalytic Reduction of 5,6-trans-Vitamin D2 to Dihydrotachysterol